
2,6-二叔丁基-4-羟基苯基乙酸酯
概述
描述
2,6-DI-Tert-butyl-4-hydroxyphenyl acetate is a derivative of 2,6-di-tert-butylphenol . It is a complex compound used as antioxidants and light-protection agents for the stabilization of polymers .
Synthesis Analysis
The synthesis of 2,6-DI-Tert-butyl-4-hydroxyphenol acetate involves a reaction of 2,6-di-tert-butylphenol with 4-methoxy benzaldehyde in toluene . The mixture is heated at 145 °C, and piperidine is added within 3 hours. The heating under reflux is continued for 14 hours .科学研究应用
氧化研究
该化合物已被研究用于氧化反应。例如,2,6-二叔丁基-4-甲基苯酚(与 2,6-二叔丁基-4-羟基苯基乙酸酯密切相关)在杂多酸的存在下用过氧化氢氧化会产生各种化合物,包括 2,6-二叔丁基-4-羟基-4-甲基-2,5-环己二烯-1-酮,表明在有机合成和化学反应中具有潜在应用 (Shimizu 等人,1990)。
抗氧化活性
该化合物表现出显着的抗氧化活性。研究表明,2,6-二叔丁基-4-甲基苯酚 (BHT) 等衍生物表现出供氢活性,这对于它们的抗氧化特性至关重要 (Barclay 等人,1999)。
自由基研究
对与 2,6-二叔丁基-4-羟基苯基乙酸酯密切相关的苯氧基自由基的研究提供了对这些自由基歧化的见解,这对于了解它们的化学行为和在各种化学过程中的潜在应用至关重要 (Khudyakov 等人,1978)。
衍生物合成
该化合物用于合成各种衍生物。例如,由 2,6-二叔丁基-4-甲基苯酚合成的 3,5-二叔丁基-4-羟基苯甲酸突出了其在创造新化合物中的作用 (Lai Yi,2003)。
聚合和材料科学
该化合物已用于聚合工艺。例如,已经研究了 2,6-二叔丁基-4-乙烯基苯基乙酸酯等衍生物的聚合,以制造具有材料科学潜在应用的高分子量聚合物 (Braun & Wittig,1980)。
电化学研究
已经探索了 2,6-二叔丁基-4-羟基苯基乙酸酯衍生物的电化学氧化,揭示了这些化合物的电化学行为,这对于它们在电化学和相关领域的应用至关重要 (Richards & Evans,1975)。
分析化学应用
该化合物已在润滑油中抗氧化剂的分析中得到鉴定,证明了其在分析化学和工业应用中的相关性 (del Nogal Sánchez 等人,2010)。
化学合成和药物开发
其衍生物已用于化学合成,从而产生了在药物开发和其他化学领域具有潜在应用的新型化合物 (Bogdanov 等人,2013)。
属性
IUPAC Name |
(2,6-ditert-butyl-4-hydroxyphenyl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O3/c1-10(17)19-14-12(15(2,3)4)8-11(18)9-13(14)16(5,6)7/h8-9,18H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKZEOWXZNQGGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1C(C)(C)C)O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
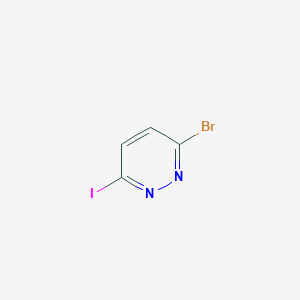

![Tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/no-structure.png)
![N-Methyl-N-[(4-methylsulfinylphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2981518.png)
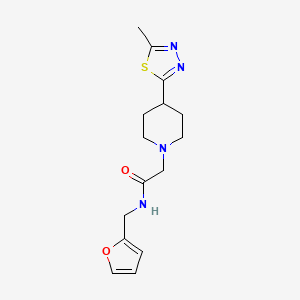
![10-(4-Methylphenyl)-5-(thiophen-2-yl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B2981523.png)
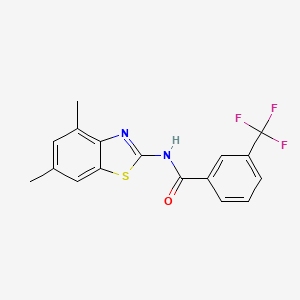
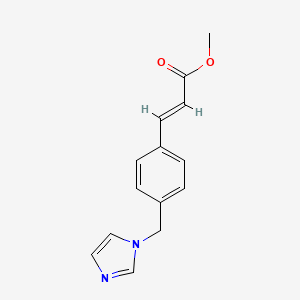
![2-[3-(4-Methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2981527.png)
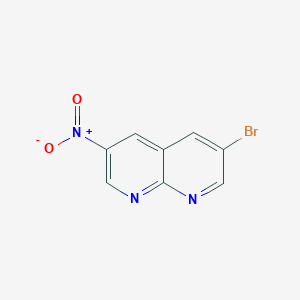
![1-{[7-(2-methoxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide](/img/structure/B2981530.png)


![3-(3-methoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2981535.png)
